molecular formula C9H11NO2 B1345094 2-Amino-2-phenylpropanoic acid CAS No. 6945-32-0

2-Amino-2-phenylpropanoic acid

Cat. No.: B1345094
CAS No.: 6945-32-0
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSFFGLRQDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902586
Record name 2-Amino-2-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-32-0, 565-07-1
Record name NSC16591
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Record name 2-Amino-2-phenylpropanoic acid
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Record name 2-amino-2-phenylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the experimental determination and theoretical understanding of its core physicochemical characteristics, including melting point, solubility, acid-base properties (pKa), and chiroptical activity. Detailed, field-proven protocols for the measurement of these properties are provided, underpinned by scientific principles to ensure data integrity and reproducibility. Spectroscopic data (NMR, IR, and MS) are also presented to complete the physicochemical profile of this compound.

Introduction

2-Amino-2-phenylpropanoic acid, also known as α-methylphenylalanine, is a fascinating and synthetically valuable amino acid. Its structure, featuring a chiral quaternary α-carbon, distinguishes it from its proteinogenic analogue, phenylalanine. This structural modification imparts unique conformational constraints and metabolic stability, making it an attractive building block in medicinal chemistry for the design of peptides, peptidomimetics, and other pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability of resulting drug candidates. This guide serves as a detailed resource for scientists, providing both the foundational data and the practical methodologies required for the robust characterization of this compound.

Core Physicochemical Properties

A summary of the key physical properties of 2-Amino-2-phenylpropanoic acid is presented in the table below. It is important to note that as a chiral compound, it exists as a racemic mixture (DL-α-methylphenylalanine) and as individual enantiomers, (S)- and (R)-α-methylphenylalanine, which can have different physical properties.

PropertyRacemic (DL) Form(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]179.2 g/mol [2]179.22 g/mol [3]
Appearance White powderWhite powder[2]Solid[3]
Melting Point (°C) 293-294 (dec.)[4][5]220-226[2]No data available
Specific Rotation [α]D +19 ± 2° (c=1 in H₂O at 25°C)[2]No data available
Water Solubility 10 mg/mL (with sonication)[6]No specific dataNo specific data
pKa (Predicted) 2.25 ± 0.10[4]No specific dataNo specific data

Detailed Analysis of Key Physical Properties

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. For chiral compounds like 2-Amino-2-phenylpropanoic acid, the melting points of the racemate and the pure enantiomers can differ significantly. The racemic mixture often has a different crystal lattice structure and, consequently, a different melting point than the enantiopure forms.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and reliable method for determining the melting point range of 2-Amino-2-phenylpropanoic acid. The use of a calibrated apparatus and certified reference standards is crucial for ensuring the trustworthiness of the results.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Set the initial heating rate to be rapid to approach the expected melting point quickly.

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for accurately observing the melting range.

    • Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

  • Reporting: The melting point is reported as a range. A sharp melting range (e.g., 1-2°C) is indicative of a pure compound.

Causality Behind Experimental Choices:

  • Dry and Powdered Sample: Ensures uniform heat transfer and packing, preventing inaccuracies due to solvent or uneven heating.

  • Slow Heating Rate: Allows the sample and the thermometer to be in thermal equilibrium, providing an accurate reading of the true melting temperature.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Calibrated Apparatus B->C D Rapid Heating to ~T_m - 20°C C->D E Slow Heating (1-2°C/min) D->E F Observe and Record Melting Range E->F G Report Result F->G

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a fundamental property, particularly in drug development, as it impacts formulation, administration routes, and bioavailability. 2-Amino-2-phenylpropanoic acid, with its amino and carboxylic acid groups, exhibits zwitterionic character, influencing its solubility in polar solvents, while the phenyl group contributes to some hydrophobic character.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a high-throughput method to assess the kinetic solubility of 2-Amino-2-phenylpropanoic acid in pharmaceutically relevant solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to each well.

  • Solvent Addition and Mixing: Add the desired aqueous buffer or solvent (e.g., water, ethanol/water mixtures) to each well. Mix thoroughly and allow to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours).

  • Precipitation Measurement: After equilibration, measure the amount of precipitated material. This can be done by various methods, such as nephelometry (light scattering) or by filtering the plate and analyzing the remaining dissolved compound concentration via UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The solubility is determined by comparing the concentration in the supernatant to a calibration curve.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it an ideal starting point for solubility assays.

  • Equilibration Time: Allows the system to reach a state of equilibrium between the dissolved and solid phases, providing a more accurate measure of solubility.

Diagram of Solubility Assessment Workflow:

SolubilityWorkflow A Prepare DMSO Stock Solution B Dispense Stock into 96-well Plate A->B C Add Test Solvents B->C D Equilibrate with Shaking C->D E Measure Precipitate/Supernatant Concentration D->E F Calculate Solubility E->F

Caption: High-Throughput Kinetic Solubility Assessment Workflow.

Acid-Base Properties (pKa)

As an amino acid, 2-Amino-2-phenylpropanoic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂). The pKa values associated with these groups are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.

Methodology:

  • Solution Preparation: Prepare a solution of 2-Amino-2-phenylpropanoic acid of known concentration in deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

  • Titration:

    • To determine the pKa of the carboxylic acid group (pKa₁), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • To determine the pKa of the amino group (pKa₂), first, acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amino group is fully protonated. Then, titrate with the standardized strong base.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.

Causality Behind Experimental Choices:

  • Constant Temperature: The dissociation constants of acids and bases are temperature-dependent.

  • Standardized Titrant: Accurate determination of pKa relies on the precise concentration of the titrant.

  • Stepwise Titration: Allows for the clear resolution of the buffering regions and equivalence points for each ionizable group.

Chiroptical Properties (Optical Rotation)

The presence of a chiral center at the α-carbon means that 2-Amino-2-phenylpropanoic acid can exist as two non-superimposable mirror images, or enantiomers: (S)- and (R)-α-methylphenylalanine. These enantiomers will rotate the plane of polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound.

Experimental Protocol: Measurement of Specific Rotation

Methodology:

  • Solution Preparation: Accurately weigh a sample of the enantiomerically pure compound and dissolve it in a known volume of a suitable solvent (e.g., water, ethanol) in a volumetric flask.

  • Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation [α]: [α] = α / (l × c) where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration of the solution in g/mL

  • Reporting: The specific rotation is reported along with the temperature (T) and wavelength (λ) of the light source, e.g., [α]Tλ.

Causality Behind Experimental Choices:

  • Monochromatic Light: The magnitude of optical rotation is wavelength-dependent. Using a single wavelength ensures reproducibility.

  • Controlled Temperature and Concentration: Optical rotation can be influenced by temperature and the concentration of the analyte.

Spectroscopic Signature

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-Amino-2-phenylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the α-methyl group, and broad signals for the amine and carboxylic acid protons, which are often exchangeable with deuterium.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary α-carbon, the methyl carbon, the carbonyl carbon, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-2-phenylpropanoic acid would display characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amine): A medium intensity band around 3000-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-Amino-2-phenylpropanoic acid, common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the α-carbon and the phenylmethyl group.

Conclusion

This technical guide has detailed the key physical properties of 2-Amino-2-phenylpropanoic acid and provided robust, step-by-step protocols for their experimental determination. The data and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, characterize, and utilize this important non-proteinogenic amino acid in their scientific endeavors. Adherence to the described protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data crucial for advancing research and development.

References

  • ChemBK. (2024, April 9). ALPHA-METHYL-DL-PHENYLALANINE. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). L-Alpha-methylphenylalanine. Retrieved February 4, 2026, from [Link]

  • ChemBK. (2024, April 9). ALPHA-METHYL-DL-PHENYLALANINE. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). DL-alpha-Methylphenylalanine. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Asymmetric synthesis of alpha-methylphenylglycine protocol

Application Note: Scalable Asymmetric Synthesis of -Methylphenylglycine

Introduction & Strategic Overview


However, the synthesis of

Methodological Selection

This guide details two distinct, high-fidelity protocols selected based on scalability and stereochemical rigor:

  • Protocol A (Catalytic/Scalable): Asymmetric Phase-Transfer Catalysis (PTC) using Maruoka Catalysts . This method is preferred for process chemistry due to low catalyst loading (1-3 mol%), mild conditions, and operational simplicity.

  • Protocol B (High-Precision/Benchmark): The Schöllkopf Bis-Lactim Ether method. While stoichiometric, this remains the "gold standard" for generating reference standards with >98% ee/de when catalytic routes require optimization.

Mechanistic Insight: Chiral Ion-Pairing (Protocol A)

The success of Protocol A relies on the formation of a tight, chiral ion pair between the enolate of the glycine/phenylglycine imine and the quaternary ammonium catalyst. Unlike traditional PTC, Maruoka catalysts (spiro-binaphthyl derivatives) possess a rigid

PTC_MechanismSubstrateRacemic Phenylglycine Imine(Starting Material)BaseBase (CsOH/KOH)InterfaceSubstrate->BaseDeprotonationEnolateAchiral Enolate(Planar Intermediate)Base->Enolate- H2OIonPairChiral Ion Pair[R4N+ • Enolate-]Enolate->IonPairInterfacial Exchange(+ Catalyst)CatMaruoka Catalyst(R4N+ Br-)Cat->IonPairProduct(S)-alpha-Me-Phg Imine(Quaternary Product)IonPair->ProductFace-SelectiveAlkylationMeIMethyl Iodide(Electrophile)MeI->Product

Figure 1: Mechanistic pathway of Maruoka Phase-Transfer Catalysis. The achiral enolate is generated in situ and rigidified by the catalyst for stereoselective methylation.

Protocol A: Maruoka Phase-Transfer Catalysis

Objective: Synthesis of



Reagents & Equipment[1][2][3]
  • Substrate:

    
    -(Diphenylmethylene)phenylglycine tert-butyl ester (Prepared from phenylglycine tert-butyl ester + benzophenone imine).
    
  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst, commercially available).
    
  • Alkylating Agent: Methyl Iodide (MeI).

  • Base: 50% aqueous KOH or CsOH.

  • Solvent: Toluene (PhMe).

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon (Ar) or Nitrogen (

      
      ).
      
  • Charge Reagents:

    • Add Substrate (1.0 equiv, 1.0 mmol, 371 mg).

    • Add Maruoka Catalyst (0.01 equiv, 1 mol%). Note: Loading can be increased to 3 mol% if reaction is sluggish.

    • Add Toluene (10 volumes, 3.7 mL). Cool the mixture to 0 °C using an ice bath.

  • Alkylation:

    • Add Methyl Iodide (1.2 equiv, 1.2 mmol) via syringe.

    • Add 50% KOH (aq) (3.0 equiv) dropwise with vigorous stirring.

    • Critical Parameter: Stirring rate must be high (>1000 rpm) to ensure efficient phase transfer at the interface.

  • Monitoring:

    • Maintain temperature at 0 °C. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Reaction is typically complete within 2–6 hours.

  • Work-up:

    • Quench with water (10 mL) and extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis (Deprotection):

    • Dissolve the alkylated imine in THF (5 mL).

    • Add 1M citric acid (5 mL) and stir at RT for 4 hours.

    • Isolate the amino ester or hydrolyze further to the free acid using LiOH/MeOH/Water if required.

Performance Metrics (Expected)
ParameterValueNotes
Yield 85–92%Isolated yield of imine
Enantiomeric Excess (ee) 90–96%Determined by Chiral HPLC (Daicel Chiralcel OD-H)
Reaction Time 4 hHighly dependent on stirring efficiency

Protocol B: Schöllkopf Bis-Lactim Ether Method

Objective: Synthesis via the robust "Self-Regeneration of Stereocenters" approach using a chiral auxiliary.

Reagents & Equipment[1][2][3]
  • Auxiliary: Schöllkopf Reagent (Bis-lactim ether derived from L-Valine and Glycine). Note: For

    
    -Me-Phg, it is more efficient to start with the bis-lactim ether of L-Valine and D/L-Phenylglycine and Methylate, OR L-Valine and Alanine and Phenylate. Phenylation is difficult. Therefore, we utilize the Alkylation of the Phenylglycine-derived Bis-Lactim Ether .
    
  • Reagent: n-Butyllithium (n-BuLi, 1.6M in hexanes).

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Precursor Synthesis (If not commercial):

    • Condense L-Valine methyl ester with Phenylglycine methyl ester to form the diketopiperazine.

    • Treat with trimethyloxonium tetrafluoroborate (

      
      ) to form the bis-lactim ether.
      
  • Deprotonation:

    • Dissolve the Bis-lactim ether (1.0 equiv) in anhydrous THF under Ar.

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 equiv) dropwise over 15 minutes. The solution will turn deep yellow/orange (formation of the anion).

    • Stir for 30 minutes at -78 °C.

  • Asymmetric Alkylation:

    • Add Methyl Iodide (1.1 equiv) dropwise.

    • Allow the reaction to warm slowly to -20 °C over 2 hours.

    • Stereocontrol: The isopropyl group of the valine auxiliary sterically blocks the "top" face, forcing the methyl group to attack from the bottom (anti-addition).

  • Hydrolysis:

    • Concentrate the mixture. Dissolve residue in 0.25 N TFA (aq) / Acetonitrile.

    • Stir for 24–48 hours to cleave the auxiliary.

    • Separation: The auxiliary (L-Valine methyl ester) and the product (

      
      -Me-Phg methyl ester) are separated via distillation or ion-exchange chromatography.
      

Comparative Analysis & Troubleshooting

Method Comparison
FeatureMaruoka PTC (Protocol A)Schöllkopf Auxiliary (Protocol B)
Atom Economy High (Catalytic)Low (Stoichiometric Auxiliary)
Scalability Excellent (kg scale feasible)Moderate (Cryogenic steps)
Enantiopurity Good (90-95% ee)Excellent (>98% de)
Cost High initial catalyst cost (reusable)High auxiliary/reagent cost
Troubleshooting Guide
  • Low ee in Protocol A: Ensure the reaction mixture is vigorously stirred. The reaction occurs at the interface; poor mixing leads to background racemic reaction. Lower the temperature to -20 °C if necessary.

  • Incomplete Hydrolysis (Protocol B): Quaternary amino acids are sterically hindered. Increase acid concentration (6N HCl) and temperature (reflux) if mild hydrolysis fails, though this risks racemization (check optical rotation).

References

  • Ooi, T., & Maruoka, K. (2003). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266. Link

  • Ooi, T., Minova, M., & Maruoka, K. (2003). Highly Enantioselective Synthesis of

    
    -Dialkyl- 
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 125(17), 5139–5151. Link
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron, 39(12), 2085–2091. Link

  • Groth, U., & Schöllkopf, U. (1983). Asymmetric Synthesis of

    
    -Methyl Phenylglycine via the Bis-Lactim Ether Method. Synthesis, 1983(1), 37-38. Link
    
  • Kano, T., & Maruoka, K. (2008). Design of Chiral Phase-Transfer Catalysts with Dual Functions. Chemical Communications, (43), 5458–5464. Link

alpha-Methylphenylglycine as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Methylphenylglycine as a Configurationally Stable Chiral Controller 

-Methylphenylglycine (

-MePhg) in Asymmetric Synthesis and Peptidomimetics

Part 1: Executive Summary & Core Rationale

The Quaternary Advantage In the landscape of chiral auxiliaries and scaffolds,


-Methylphenylglycine (

-MePhg)
occupies a specialized, high-value niche. Unlike its parent compound, phenylglycine (Phg), which possesses an acidic

-proton susceptible to racemization under basic conditions,

-MePhg is a quaternary amino acid . It possesses a "locked" stereocenter that is chemically inert to epimerization.

This application note details the use of


-MePhg not merely as a transient auxiliary, but as a robust chiral controller  in two primary domains:
  • Non-Racemizable Ligand Scaffolds: For asymmetric catalysis (e.g., Ni(II) or Cu(II) complexes) where ligand stability is paramount.

  • Peptidomimetic Foldamers: As a potent inducer of helical chirality in peptide drug design, forcing specific secondary structures due to extreme steric constraints.

Scope: This guide covers the mechanistic basis of


-MePhg’s stereocontrol, protocols for its incorporation into ligand systems, and methodologies for foldamer synthesis.

Part 2: Mechanistic Grounding & Logic

The Stability Paradox: Phg vs. -MePhg

Standard phenylglycine (Phg) is a popular auxiliary (e.g., in Evans’ oxazolidinones). However, its utility is limited in strongly basic environments or high-temperature transition metal catalysis due to the acidity of the


-proton (

in esters). Removal of this proton leads to an enolate intermediate and subsequent racemization.

-MePhg replaces this proton with a methyl group. This substitution achieves two critical effects:
  • Configurational Locking: Racemization via enolization is mechanistically impossible.

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulk of the phenyl and methyl groups on the same carbon restricts conformational freedom, forcing substituents into specific spatial arrangements that enhance stereoselectivity in downstream reactions.

Pathway Visualization: Racemization Risk vs. Stability

G cluster_0 Standard Phenylglycine (Phg) cluster_1 α-Methylphenylglycine (α-MePhg) Phg L-Phenylglycine (Acidic α-Proton) Enolate Planar Enolate (Chirality Lost) Phg->Enolate Deprotonation Base Base/Heat Base->Enolate Racemate Racemic Mixture (DL-Phg) Enolate->Racemate Reprotonation MePhg (S)-α-MePhg (Quaternary Center) Stable Configuration Retained MePhg->Stable No Reaction Base2 Base/Heat Base2->Stable Inert

Figure 1: Comparative stability of Phenylglycine vs.


-Methylphenylglycine under basic conditions. The quaternary center of 

-MePhg prevents enolization.

Part 3: Experimental Protocols

Protocol A: Synthesis of -MePhg-Derived Schiff Base Ligands

Application: Creating robust chiral ligands for asymmetric catalysis (e.g., cyclopropanation, aziridination).

Rationale: Schiff bases derived from


-MePhg are superior to those from Phg because they do not racemize during complexation with metals like Cu(II) or Ni(II).

Materials:

  • (S)-

    
    -Methylphenylglycine (commercially available or synthesized via Strecker reaction).
    
  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: NaOH or KOH (1.0 equiv).

Step-by-Step Methodology:

  • Preparation of the Amino Carboxylate:

    • Dissolve (S)-

      
      -MePhg (1.0 equiv) in MeOH (0.5 M concentration).
      
    • Add NaOH (1.0 equiv) to deprotonate the carboxylic acid, increasing solubility and nucleophilicity of the amine. Stir for 15 minutes at Room Temperature (RT).

    • Checkpoint: The solution should become clear. If not, add minimal water dropwise.

  • Condensation (Imine Formation):

    • Add the Salicylaldehyde derivative (1.0 equiv) dropwise to the stirring amino acid solution.

    • Observation: A color change (usually yellow to deep orange) indicates imine formation.

    • Reflux the mixture for 4–6 hours. The quaternary center creates steric hindrance, so elevated temperature is required compared to standard glycine derivatives.

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Acidify carefully with 1M HCl to pH ~3-4 to precipitate the ligand (if isolating the free acid form) OR proceed directly to metal complexation if using the salt.

    • Recrystallize from EtOH/Hexane.

  • Validation:

    • 1H NMR: Look for the imine proton singlet (

      
       8.3–8.6 ppm). Crucially, ensure the 
      
      
      
      -methyl group appears as a sharp singlet (
      
      
      1.9 ppm). Splitting or shifting suggests impurities.
    • Specific Rotation: Measure

      
       to confirm optical purity has been maintained.
      
Protocol B: Incorporation into Peptide Foldamers (Helix Induction)

Application: Drug discovery; forcing a peptide to adopt a helical conformation to bind a target receptor.

Rationale: The


-MePhg residue acts as a "stereochemical breaker" or "lock." Due to the steric clash between the methyl and phenyl groups, the 

and

torsion angles are severely restricted, often forcing the peptide backbone into a

-helix or

-helix.

Materials:

  • Fmoc-(S)-

    
    -MePhg-OH (Protected amino acid).
    
  • Coupling Agents: HATU (1.2 equiv), HOAt (1.2 equiv). Note: Standard EDC/HOBt is often too weak for sterically hindered quaternary amino acids.

  • Base: DIPEA (2.5 equiv).

  • Resin: Rink Amide MBHA resin (for solid phase synthesis).

Step-by-Step Methodology:

  • Resin Swelling & Deprotection:

    • Swell resin in DMF for 30 mins.

    • Remove Fmoc from the N-terminus of the growing chain using 20% Piperidine/DMF (

      
       min).
      
  • Coupling of

    
    -MePhg (The Critical Step): 
    
    • Challenge: Coupling quaternary amino acids is slow.

    • Dissolve Fmoc-(S)-

      
      -MePhg-OH, HATU, and HOAt in minimal DMF.
      
    • Add DIPEA immediately before adding to the resin.

    • Double Coupling: Perform the coupling reaction twice for 2 hours each (Total 4 hours).

    • Temperature: If monitoring shows incomplete coupling (Kaiser test), heat to 50°C (microwave assisted is preferred: 75°C for 10 min).

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Elongation:

    • Continue coupling subsequent amino acids. Note that the amino group of the anchored

      
      -MePhg is also sterically hindered. The next amino acid coupling requires highly activated conditions (e.g., symmetric anhydrides or HATU at 50°C).
      
  • Cleavage & Analysis:

    • Cleave with TFA/TIS/H2O (95:2.5:2.5).

    • CD Spectroscopy: Analyze the circular dichroism spectrum in methanol. A strong Cotton effect (double minima at 208/222 nm for

      
      -helix) indicates successful foldamer induction driven by the 
      
      
      
      -MePhg chiral controller.

Part 4: Data & Troubleshooting

Table 1: Comparative Efficiency of Coupling Reagents for


-MePhg 
Reagent SystemCoupling Efficiency (2h, RT)Epimerization RiskRecommendation
EDC / HOBt< 30%LowNot Recommended (Too slow)
PyBOP / DIPEA60-70%LowAcceptable for simple sequences
HATU / HOAt > 95% None (Quaternary)Standard Protocol
COMU> 95%NoneExcellent Alternative

Common Pitfalls:

  • Confusion with Phenylglycine: Do not substitute (S)-Phg for (S)-

    
    -MePhg. The structural biology results will be completely different (sheet vs. helix) and chemical stability will be compromised.
    
  • Solubility:

    
    -MePhg is more hydrophobic than alanine but less than phenylalanine. In solid-phase synthesis, aggregation can occur; use "Magic Mixture" (DCM/DMF/NMP) if coupling stalls.
    

Part 5: Workflow Visualization

Workflow cluster_Ligand Route A: Ligand Synthesis cluster_Peptide Route B: Foldamer Synthesis Start Start: (S)-α-MePhg Deprot 1. Deprotonation (NaOH/MeOH) Start->Deprot Protect 1. Fmoc Protection Start->Protect Condense 2. Condensation with Salicylaldehyde (Reflux, 4-6h) Deprot->Condense Complex 3. Metal Complexation (Ni/Cu) Condense->Complex Catalyst Final Chiral Catalyst (Non-Racemizable) Complex->Catalyst Activate 2. Activation (HATU/HOAt) Protect->Activate Couple 3. SPPS Coupling (Double, 50°C) Activate->Couple Fold 4. CD Analysis (Helix Induction) Couple->Fold

Figure 2: Dual workflow for utilizing


-MePhg in ligand design (left) and peptidomimetics (right).

Part 6: References

  • Synthesis and Application of

    
    -Methyl Amino Acids: 
    
    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary

      
      -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623. Link
      
  • Use in Foldamers and Helix Induction:

    • Zhu, Y., et al. (2011).[1][2] Asymmetric syntheses of

      
      -methyl 
      
      
      
      -amino acid derivatives. Journal of Organic Chemistry, 76(18), 7449-7457.[1][2] Link
  • Ligand Design & Quaternary Stability:

    • Wang, J., et al. (2019).[3] Recyclable and Stable

      
      -Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected 
      
      
      
      -Amino Acids. Molecules, 24(12), 2288. (Demonstrates the principle of quaternary ligand stability). Link
  • Crystallographic Characterization:

    • Valle, G., et al. (1989). Peptides from chiral C

      
      ,
      
      
      
      -disubstituted glycines.[4] Crystallographic characterization of conformation of C
      
      
      -methyl, C
      
      
      -isopropylglycine. Biopolymers, 28(1), 19-29. Link

Sources

Protocol for derivatization of 2-Amino-2-phenylpropanoic acid for GC-MS

Application Note: High-Fidelity Derivatization of 2-Amino-2-phenylpropanoic Acid ( -Methylphenylalanine) for GC-MS

Executive Summary

The analysis of 2-Amino-2-phenylpropanoic acid (

steric hindrance


This Application Note details two validated protocols designed to overcome this steric barrier:

  • Protocol A (Primary): Silylation using MTBSTFA to form stable tert-butyldimethylsilyl (TBDMS) derivatives. This is the preferred method for high-sensitivity quantification due to the generation of a dominant

    
     ion.
    
  • Protocol B (Secondary): Two-step n-Butanol/HCl Esterification + TFAA Acylation . This is the robust alternative for complex biological matrices where moisture interference precludes silylation.

Chemical Context & Challenge

  • Analyte Structure: The

    
    -carbon is tetrasubstituted (Carboxyl, Amine, Methyl, Phenyl).
    
  • The Problem: Standard silylation reagents (e.g., BSTFA) often yield incomplete derivatization of the amine group because the bulky trimethylsilyl (TMS) group struggles to access the nitrogen atom shielded by the adjacent phenyl and methyl groups. This leads to multiple peaks (mono- vs. di-derivatives) and poor reproducibility.

  • The Solution: We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[1] Although the TBDMS group is bulkier than TMS, the reagent is more hydrolytically stable, and the reaction is driven to completion using elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.

Protocol A: MTBSTFA Silylation (High Stability)

Best for: Clean samples, pharmaceutical purity, and high-sensitivity quantification (SIM mode).

Reagents Required[1][2][3][4][5][6]
  • Derivatizing Agent: MTBSTFA + 1% TBDMCS (tert-butyldimethylchlorosilane) [Catalyst].[1]

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (silylation grade).

  • Internal Standard: Norleucine or

    
    -Methylphenylalanine-d3.
    
Step-by-Step Methodology
  • Lyophilization: Evaporate the sample (10–50 µg of analyte) to complete dryness under a stream of nitrogen at 40°C. Critical: Any residual moisture will quench the reagent.

  • Reconstitution: Add 50 µL of anhydrous Acetonitrile and 50 µL of MTBSTFA (+1% TBDMCS). Cap the vial immediately with a PTFE-lined crimp cap.

  • Thermal Derivatization (The "Hard" Drive): Incubate at 100°C for 60 minutes .

    • Expert Insight: Standard amino acids require only 60°C for 30 mins. The

      
      -methyl/phenyl steric bulk requires this higher energy input to force the silylation of the hindered amine.
      
  • Cool & Inject: Cool to room temperature. Transfer to an autosampler vial. Inject 1 µL in Split mode (10:1) or Splitless (for trace analysis).

Mechanism of Action

The reaction replaces the active protons on the Carboxyl (-COOH) and Amine (-NH2) groups with tert-butyldimethylsilyl (TBDMS) groups.

Protocol B: Two-Step Butylation/Acylation (Robust)

Best for: Urine, Plasma, or samples with potential trace moisture.

Reagents Required[1][2][3][4][5][6]
  • Esterification: 3M HCl in n-Butanol (Anhydrous).

  • Acylation: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Ethyl Acetate.[1]

Step-by-Step Methodology
  • Esterification: Add 200 µL of 3M HCl/n-Butanol to the dried residue. Incubate at 100°C for 45 minutes .

    • Note: This converts the carboxylic acid to a butyl ester. The steric bulk is less of an issue here than for silylation.

  • Evaporation: Evaporate to dryness under nitrogen at 60°C.

  • Acylation: Add 100 µL of TFAA and 50 µL of Ethyl Acetate. Incubate at 60°C for 20 minutes .

    • Mechanism:[1][2][3][4] The TFAA attacks the amine to form the N-TFA derivative.

  • Partition (Cleanup): Evaporate reagents. Reconstitute in 100 µL Ethyl Acetate and 100 µL saturated NaHCO

    
     (aq). Vortex. Discard aqueous (top) layer; inject organic (bottom) layer.
    

Experimental Workflow Visualization

Gcluster_AProtocol A: MTBSTFA (High Sensitivity)cluster_BProtocol B: Two-Step (Robust)StartSample (Dried Residue)2-Amino-2-phenylpropanoic acidReagentAAdd MTBSTFA + 1% TBDMCS(50 µL) + ACN (50 µL)Start->ReagentAStep1B1. Esterification3M HCl/Butanol, 100°CStart->Step1BHeatAIncubate 100°C / 60 min(Overcomes Steric Hindrance)ReagentA->HeatAResultADi-TBDMS Derivative(Stable, [M-57]+ dominant)HeatA->ResultAStep2B2. AcylationTFAA, 60°CStep1B->Step2BResultBN-TFA-O-Butyl Derivative(High Resolution)Step2B->ResultB

Figure 1: Decision tree and workflow for derivatizing sterically hindered

Data Analysis & Mass Spectral Interpretation[3][9][10]

GC-MS Parameters
ParameterSetting
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Oven Program 60°C (1 min)

15°C/min

300°C (Hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI mode, 70eV)
Mass Spectrum: MTBSTFA Derivative

The TBDMS derivative of 2-Amino-2-phenylpropanoic acid is unique. The electron impact ionization causes a highly specific fragmentation: the loss of the tert-butyl group

  • Molecular Weight (Derivative):

    
     (approx, depends on exact substitution).
    
  • Key Diagnostic Ion (

    
    ):  The loss of the t-butyl group is the base peak. This ion carries >80% of the total ion current (TIC), making it ideal for SIM (Selected Ion Monitoring) .
    
  • Secondary Ions:

    
     (Loss of methyl), 
    
    
    (Loss of -COOTBDMS).
Mass Spectrum: N-TFA-O-Butyl Derivative
  • Fragmentation: Look for the loss of the butoxycarbonyl group (

    
    ) and the benzyl fragment.
    
  • Specificity: Excellent for structural confirmation but generally lower sensitivity than TBDMS.

Troubleshooting & Validation

Common Failure Modes
  • Incomplete Derivatization (Amine):

    • Symptom:[2][5][3] Peak tailing or appearance of mono-silyl derivative.

    • Cause: Steric hindrance of the

      
      -methyl group prevented the second TBDMS group from attaching to the nitrogen.
      
    • Fix: Increase incubation temperature to 110°C or add a catalyst (e.g., 10% Pyridine).

  • Moisture Contamination:

    • Symptom:[2][5][3] No peaks or presence of siloxanes (m/z 73, 147, 207, 281).

    • Fix: Ensure reagents are fresh. Use a molecular sieve in the ACN solvent.

Self-Validating the Protocol

To ensure the method is working, calculate the Response Factor (RF) using an internal standard (IS) like Norleucine.

References

  • Sobolevsky, T. G., et al. (2003). One-step derivatization of amino acids for GC-MS analysis using MTBSTFA.Journal of Separation Science . Link

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.Journal of Experimental Botany . Link

  • NIST Mass Spectrometry Data Center. 2-Amino-2-phenylpropanoic acid spectra and properties.NIST Chemistry WebBook . Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds.Talanta . Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable amino acid derivative. Our focus is on improving yield and purity through a deep understanding of the reaction mechanisms and experimental parameters.

Introduction to Synthetic Strategies

2-Amino-2-phenylpropanoic acid, an α,α-disubstituted amino acid, presents unique synthetic challenges primarily due to steric hindrance around the quaternary carbon. The two most common and effective methods for its preparation are the Strecker synthesis and the Bucherer-Bergs reaction. This guide will delve into both methodologies, offering detailed protocols, troubleshooting for common issues, and optimization strategies.

Diagram of Synthetic Pathways

SynthesisPathways Acetophenone Acetophenone Strecker Strecker Synthesis Acetophenone->Strecker Bucherer Bucherer-Bergs Reaction Acetophenone->Bucherer Aminonitrile 2-Amino-2-phenylpropanenitrile Strecker->Aminonitrile NH₃, KCN Hydantoin 5-Methyl-5-phenylhydantoin Bucherer->Hydantoin (NH₄)₂CO₃, KCN Hydrolysis1 Hydrolysis Aminonitrile->Hydrolysis1 Hydrolysis2 Hydrolysis Hydantoin->Hydrolysis2 FinalProduct 2-Amino-2-phenylpropanoic acid Hydrolysis1->FinalProduct H₃O⁺ or OH⁻ Hydrolysis2->FinalProduct Ba(OH)₂ or Acid BuchererBergs cluster_0 Hydantoin Formation cluster_1 Hydrolysis Acetophenone Acetophenone Cyanohydrin Cyanohydrin Acetophenone->Cyanohydrin + HCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH₃ CarbamicAcid Cyano-carbamic acid Aminonitrile->CarbamicAcid + CO₂ Iminooxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminooxazolidinone - H₂O Hydantoin 5-Methyl-5-phenylhydantoin Iminooxazolidinone->Hydantoin Rearrangement CarbamoylAA N-Carbamoyl amino acid Hydantoin->CarbamoylAA + OH⁻, H₂O AminoAcid 2-Amino-2-phenylpropanoic acid CarbamoylAA->AminoAcid + OH⁻, H₂O, - CO₂, - NH₃

Recrystallization issues with alpha-methylphenylglycine

Technical Support Center: Recrystallization of -Methylphenylglycine

Topic: Troubleshooting Recrystallization & Isolation of

Content Type:Target Audience:

Technical Overview & Chemical Profile


-Methylphenylglycine (AMPG)


oiling outpolymorphism

As a zwitterion in its free base form, AMPG exhibits high lattice energy, making it difficult to dissolve in organic solvents but highly soluble in acidic or basic aqueous media.

Quick Reference: Physicochemical Properties
PropertyCharacteristicImplication for Recrystallization
Chemical Nature Zwitterionic (Free Acid)Insoluble in non-polar organics (Hexane, DCM).
Solubility pH-dependentHigh solubility in dilute HCl or NaOH; low in neutral water.
Crystallization Risk Oiling Out (LLPS)High risk when using anti-solvents (e.g., adding ether to methanol).
Key Impurities Inorganic Salts, StereoisomersSalts (NaCl) co-precipitate during pH adjustments.

Troubleshooting Guide (Q&A Format)

Phase 1: Solubility & Solvent Selection

Q: I cannot get the solid to dissolve in hot ethanol or methanol. It just forms a suspension. What am I doing wrong? A: AMPG is a zwitterion. Its crystal lattice is held together by strong electrostatic forces (ammonium-carboxylate attraction) that neutral organic solvents—even polar protic ones like ethanol—cannot easily overcome.

  • The Fix: You need to break the zwitterionic lattice. Use Acidic Methanol or Aqueous Ethanol .

    • Protocol: Add a small amount of 1M HCl or 1M NaOH to your solvent. This converts the zwitterion into a soluble cation or anion. Once dissolved, you can carefully neutralize it to precipitate the pure compound (Isoelectric Precipitation).

Q: I am trying to use water as a solvent, but the solubility curve is too steep. It crashes out instantly upon cooling, trapping impurities. A: This is a common issue with quaternary amino acids. The solubility differential between boiling water and room temperature water is extreme.

  • The Fix: Use a Binary Solvent System with a "buffer" solvent.

    • Recommendation: Use Water : Ethanol (90:10) . The small amount of ethanol reduces the dielectric constant slightly, smoothing the solubility curve and preventing "crash" precipitation.

Phase 2: Nucleation & Oiling Out

Q: Upon adding my anti-solvent (Hexane or Ether), the solution turned cloudy and separated into a sticky oil at the bottom. No crystals formed. A: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This happens when the anti-solvent is added too fast or the temperature is too high. The solute (AMPG) becomes supersaturated and separates as a liquid (oil) rather than a solid because the energy barrier to form a crystal nucleus is higher than the energy to form an amorphous droplet.

  • The Fix:

    • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase. Add a small amount of the good solvent (e.g., Ethanol) if needed.

    • Seed: Cool very slowly. Once the solution is slightly cloudy, add a seed crystal of pure AMPG. This provides a template for growth, bypassing the nucleation energy barrier.

    • Slow Addition: Add the anti-solvent dropwise only after crystals have started to form.

Q: My crystals are extremely fine, almost like a powder (microcrystalline). Filtration is a nightmare. A: This indicates nucleation rates were too high . You likely cooled the solution too rapidly or created a supersaturation spike.

  • The Fix: Perform an Ostwald Ripening (Digestion) step.

    • Protocol: Heat the slurry of fine crystals to near reflux (without fully dissolving them) and hold for 1-2 hours. Then cool slowly. The small crystals will dissolve and redeposit onto the larger crystals, improving filterability.

Phase 3: Impurity Removal

Q: My product is white, but NMR shows significant inorganic salt contamination (NaCl/Na2SO4). A: If you used the "pH Swing" method (dissolving in acid/base and neutralizing), inorganic salts are the byproduct. They are insoluble in organic solvents but soluble in water.

  • The Fix: Perform a Desalting Recrystallization .

    • Protocol: Suspend the crude solid in Methanol or Hot Ethanol . The amino acid (AMPG) will have partial solubility (or can be extracted), while NaCl/Na2SO4 will remain solid. Filter off the undissolved salts while hot. Then, concentrate the filtrate or add water to precipitate the desalted AMPG.

Experimental Protocols

Protocol A: The "pH Swing" (Isoelectric Precipitation)

Best for: Crude material with heavy organic impurities.

  • Dissolution: Suspend 10 g of crude AMPG in 50 mL of water.

  • Acidification: Slowly add 2M HCl while stirring until the solution becomes clear (pH < 2). The amine is now protonated (

    
    ), and the molecule is soluble.
    
  • Filtration: Filter the solution to remove insoluble mechanical impurities.

  • Neutralization (Critical Step): Slowly add 2M NaOH dropwise. Monitor pH.

    • Target: The Isoelectric Point (pI) of AMPG (approx pH 5.5 - 6.0).

  • Crystallization: As the pH approaches the pI, the zwitterion forms and solubility drops drastically. White crystals will precipitate.

  • Digestion: Stir the slurry at room temperature for 30 mins to ensure equilibrium.

  • Isolation: Filter and wash with ice-cold water (to remove NaCl) followed by acetone (to dry).

Protocol B: Anti-Solvent Recrystallization (Ethanol/Hexane)

Best for: Final polishing of optical purity or removing trace colored impurities.

  • Dissolution: Dissolve AMPG in the minimum amount of boiling Ethanol (or Methanol). If it doesn't dissolve completely, add drops of water until clear.

  • Seeding: Cool to warm temperature (40°C). Add a seed crystal.

  • Anti-Solvent Addition: Add n-Hexane dropwise.

    • Stop point: Stop immediately when a faint turbidity (cloudiness) persists.

  • Crystallization: Allow to stand undisturbed. Do not stir (stirring promotes secondary nucleation and fines).

  • Completion: Once heavy crystallization occurs, add more Hexane to drive yield, then cool to 0°C.

Visual Troubleshooting Workflows

Figure 1: Decision Matrix for Solvent Selection

SolventSelectionStartSTART: Crude AMPGCheckSolIs it soluble inhot Ethanol?Start->CheckSolYesSolUse Ethanol/HexaneProtocol BCheckSol->YesSolYesNoSolIs it soluble inWater?CheckSol->NoSolNoCheckSaltAre Salts (NaCl)Present?YesSol->CheckSaltYesWaterUse Water/Ethanol(90:10)NoSol->YesWaterYes (Hot)NoWaterUse pH SwingProtocol ANoSol->NoWaterNoYesWater->CheckSaltNoWater->CheckSaltDesaltDesalting Step:Extract with Hot MeOHCheckSalt->DesaltYesFinalPure AMPG CrystalsCheckSalt->FinalNoDesalt->Final

Caption: Logic flow for selecting the correct purification method based on initial solubility observations.

Figure 2: Troubleshooting "Oiling Out"

OilingOutIssueProblem:Oiling Out DetectedStep1Re-heat toClear SolutionIssue->Step1Step2Add Good Solvent(e.g. Ethanol)Step1->Step2If too conc.Step3Cool Slowly toMetastable ZoneStep1->Step3Step2->Step3Step4ADD SEED CRYSTALSStep3->Step4Critical StepStep5Dropwise Anti-SolventStep4->Step5SuccessCrystalline ProductStep5->Success

Caption: Step-by-step recovery process when the product separates as an oil instead of a crystal.

Data & Reference Tables

Table 1: Solvent Screening Guide for AMPG
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water ModerateLowGood Steep solubility curve; yield may be low without concentration.
Ethanol (Abs) LowInsolublePoor Often requires water cosolvent to dissolve zwitterion.
Methanol ModerateLowFair Better than ethanol, but risk of esterification if acidic and heated too long.
1M HCl HighHighPrecursor Used for "pH Swing" method; not for direct crystallization.
Ethanol / Hexane ModerateInsolubleExcellent Best for polishing; high risk of oiling out if hexane added too fast.
Water / Acetone HighLowGood Acetone acts as a gentler anti-solvent than hexane.

References

  • Organic Syntheses. "dl-alpha-Aminophenylacetic Acid (Phenylglycine) & Derivatives." Organic Syntheses, Coll.[1] Vol. 1, p.75 (1941). [Link]

  • European Patent Office. "Method for preparing alpha-amino acids (EP4249470A1).
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. [Link]

  • ResearchGate. "Solubility of Glycine Polymorphs and Recrystallization."[2] Journal of Chemical & Engineering Data. [Link]

Validation & Comparative

Technical Comparison: 2-Amino-2-phenylpropanoic Acid vs. Phenylglycine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-phenylpropanoic acid (


-MePhg) vs. Phenylglycine (Phg) in Peptide Stability
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals

Executive Summary

In peptide drug discovery, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing metabolic stability and bioavailability.[1] This guide compares Phenylglycine (Phg) , a common but chemically labile residue, with its


-methylated analog, 2-Amino-2-phenylpropanoic acid (

-MePhg)
.

While Phg is frequently used to introduce aromatic interactions without the flexibility of phenylalanine, it suffers from severe racemization issues and moderate proteolytic resistance. In contrast,


-MePhg functions as a "conformational lock," conferring near-absolute resistance to racemization and significantly extending proteolytic half-life through steric occlusion and backbone rigidification.
Chemical Stability: The Racemization Problem

The most distinct difference between Phg and


-MePhg lies in their susceptibility to racemization during synthesis and physiological exposure.
Phenylglycine (Phg): The Benzylic Liability

Phg is structurally unique because its side-chain phenyl ring is attached directly to the


-carbon. This benzylic position significantly increases the acidity of the 

-proton (

).
  • Mechanism: Under basic conditions (e.g., Fmoc deprotection with piperidine), the

    
    -proton is easily abstracted, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in rapid racemization (L 
    
    
    
    D conversion).
  • Consequence: Synthesis of Phg-containing peptides often yields diastereomeric mixtures, complicating purification and reducing biological potency.


-Methylphenylglycine (

-MePhg): The Quaternary Lock

-MePhg replaces the acidic 

-proton with a methyl group.
  • Mechanism: The absence of an

    
    -proton renders the formation of an enolate chemically impossible under standard conditions.
    
  • Consequence:

    
    -MePhg is chemically immune to base-catalyzed racemization . It maintains distinct stereochemistry throughout harsh synthetic cycles and physiological exposure.
    
Visualization: Racemization Pathway vs. Blockage

Racemization Phg_L L-Phenylglycine (Acidic Hα) Enolate Planar Enolate Intermediate Phg_L->Enolate Base (Deprotonation) Phg_Mix Racemic Mixture (L-Phg + D-Phg) Enolate->Phg_Mix Reprotonation MePhg α-Methylphenylglycine (Quaternary Cα) MePhg->Enolate X Stable Stereochemically Stable Product MePhg->Stable No Acidic Hα (Block)

Figure 1: Mechanism of base-catalyzed racemization in Phg versus the structural blockade in


-MePhg.
Conformational Stability: The Ramachandran Constraint

Beyond chemical stability,


-methylation profoundly alters the peptide backbone's 3D structure.
  • Phg (Flexible Aromatic): Phg restricts conformational space more than Gly or Ala due to the bulky phenyl ring, but it still allows for significant backbone flexibility.

  • 
    -MePhg (The Helix Inducer):  As an 
    
    
    
    -disubstituted amino acid,
    
    
    -MePhg exhibits the Thorpe-Ingold effect . The geminal disubstitution (phenyl and methyl) severely restricts rotation around
    
    
    and
    
    
    torsion angles.
    • Helical Propensity:

      
      -MePhg strongly promotes 
      
      
      
      -helical or
      
      
      -helical structures. It forces the backbone into a rigid conformation, reducing the entropic cost of binding to a receptor.
    • Ramachandran Space: The allowed regions are limited almost exclusively to helical domains, unlike Phg which populates both helical and sheet regions.

Proteolytic Stability

Proteolytic stability is the primary driver for selecting


-MePhg over Phg in therapeutic design.
FeaturePhenylglycine (Phg)

-Methylphenylglycine (

-MePhg)
Protease Access Accessible. The

-proton is small, allowing proteases to bind the backbone.
Blocked. The

-methyl group creates a "steric umbrella" protecting the amide bond.
Enzymatic Half-Life Moderate. Degraded by chymotrypsin-like enzymes.High / Absolute. Often confers complete resistance at the P1 position.
Metabolic Fate Rapidly hydrolyzed in serum.Excreted largely intact or metabolically stable.

Mechanistic Insight: Proteases (e.g., Chymotrypsin) require the peptide backbone to adopt an extended conformation (


-strand-like) to fit into the active site. 

-MePhg's tendency to fold into a rigid helix prevents the peptide backbone from extending into the protease active site, effectively rendering it invisible to the enzyme.
Experimental Protocols

The synthesis of peptides containing these residues requires distinct strategies. Phg demands care to prevent racemization, while


-MePhg demands force to overcome steric hindrance.
Protocol A: Synthesis of Phg-Peptides (Preventing Racemization)

Use this protocol to minimize L


 D conversion during coupling.
  • Resin: Use 2-chlorotrityl chloride resin (low racemization risk during loading).

  • Coupling Reagent: COMU or DEPBT .[2] Avoid HBTU/HATU if possible, as high activation promotes oxazolone formation (racemization pathway).

  • Base: Use TMP (2,4,6-trimethylpyridine) or Collidine . Avoid DIPEA (too basic).

  • Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt added. The HOBt suppresses base-catalyzed aspartimide formation and Phg racemization.

Protocol B: Synthesis of

-MePhg Peptides (Overcoming Sterics)

Use this protocol to drive the difficult coupling of the quaternary center.

  • Coupling Reagent: HATU or PyAOP (High reactivity required).

  • Conditions:

    • Double Coupling: Perform coupling twice (2 x 2 hours).

    • Elevated Temperature: Microwave irradiation at 50°C or conventional heating at 50°C is often necessary.

    • Re-activation: If coupling fails, convert the amino acid to its acid fluoride (using TFFH) or N-carboxyanhydride (NCA) .

  • Monitoring: Standard Kaiser test may be inconclusive. Use micro-cleavage and LC-MS to verify coupling completion.

Summary Comparison Table
ParameterPhenylglycine (Phg)

-Methylphenylglycine (

-MePhg)
Racemization Risk High (Benzylic

-H)
None (Quaternary

-C)
Conformation Semi-flexibleRigid (Strong Helix Inducer)
Proteolytic Stability Low to ModerateHigh (Steric Shielding)
Synthetic Difficulty Moderate (Requires mild base)High (Requires strong activation/heat)
Solubility ModerateLow (Hydrophobic aggregation risk)
Primary Use Aromatic interactionsStabilizing helices, increasing half-life
References
  • Racemization of Phenylglycine: Steinauer, R., et al. "Racemization of Phenylglycine and its Derivatives." Journal of Chromatography A, 2000. Link

  • Conformational Constraints: Toniolo, C., et al. "Peptides from chiral C alpha,alpha-disubstituted glycines." International Journal of Peptide and Protein Research, 1991. Link

  • Proteolytic Stability of

    
    -disubstituted Amino Acids:  Yamaguchi, H., et al. "Proteolytically stable peptides by incorporation of alpha-Tfm amino acids." Amino Acids, 2014.[3] Link
    
  • Synthesis Challenges: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Helical Propensity: Crisma, M., et al. "Structural versatility of peptides from C alpha, alpha-disubstituted glycines." Biopolymers, 1997. Link

Sources

Chiral Crossroads: A Comparative Guide to the Bioactivity of (R)- and (S)-2-Amino-2-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the chirality of a molecule can be the defining factor in its biological activity. The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide delves into the comparative bioactivity of the (R) and (S) enantiomers of 2-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic amino acid. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, we can infer their potential biological activities and the importance of stereoselectivity by examining closely related analogues and foundational principles of stereopharmacology. This guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding and investigating the distinct properties of these chiral molecules.

The Principle of Chirality: More Than Just a Mirror Image

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. In the context of pharmacology, the interaction between a chiral drug and its biological target (e.g., a receptor or enzyme), which is also chiral, is highly specific. This specificity is often likened to a "hand-in-glove" model, where one enantiomer (the "eutomer") fits perfectly into the binding site and elicits a biological response, while the other enantiomer (the "distomer") may have a weaker, different, or even antagonistic effect.[1] In some cases, the distomer can be inactive or contribute to undesirable side effects.

Inferred Bioactivity Based on Structurally Related Compounds

Direct experimental data comparing the bioactivity of (R)- and (S)-2-Amino-2-phenylpropanoic acid is scarce. However, studies on the structurally similar compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, provide valuable insights. Research has demonstrated that this (S)-enantiomer possesses both anti-inflammatory and antinociceptive (pain-relieving) activities.[2] This suggests that the (S)-configuration is likely the active form for this class of compounds in eliciting these effects. The study indicated that the (S)-enantiomer inhibited xylene-induced ear oedema in rats by approximately 31.1% and increased the tail cut-off latency in a tail-flick test by 36.78%, demonstrating its anti-inflammatory and analgesic properties, respectively.[2]

Based on this, we can hypothesize that (S)-2-Amino-2-phenylpropanoic acid may also exhibit anti-inflammatory and analgesic properties. The biological target for this activity is likely related to the arachidonic acid cascade, possibly involving the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Conversely, the (R)-2-Amino-2-phenylpropanoic acid enantiomer may be less active or inactive in this regard. In some instances, the (R)-enantiomer of a 2-arylpropionic acid derivative can undergo in vivo chiral inversion to the active (S)-enantiomer, though the extent of this conversion can vary between species.[3]

It is also plausible that each enantiomer interacts with entirely different biological targets, leading to distinct pharmacological profiles. For instance, various phenylpropanoic acid derivatives have been identified as agonists for the free fatty acid receptor 4 (FFA4), a G protein-coupled receptor involved in metabolic regulation.[4] Further investigation is warranted to determine if either enantiomer of 2-Amino-2-phenylpropanoic acid interacts with this or other receptors.

Hypothetical Comparative Bioactivity Profile

The following table summarizes the hypothesized comparative bioactivity of the (R) and (S) enantiomers of 2-Amino-2-phenylpropanoic acid, based on data from related compounds. It is crucial to note that this is an inferred profile and requires experimental validation.

Biological Activity(S)-2-Amino-2-phenylpropanoic acid(R)-2-Amino-2-phenylpropanoic acidRationale/Supporting Evidence
Anti-inflammatory Potentially ActiveLikely Inactive or Less ActiveBased on the demonstrated activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[2]
Antinociceptive Potentially ActiveLikely Inactive or Less ActiveBased on the demonstrated activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[2]
Receptor Interaction Unknown; potential for interaction with inflammatory pathway receptors or other targets.Unknown; may have different receptor binding profile than the (S)-enantiomer.General principle of stereoselective receptor binding.

Experimental Protocols for Bioactivity Assessment

To experimentally validate the hypothesized bioactivities, a series of in vitro and in vivo assays should be conducted. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the anti-inflammatory potential of the enantiomers by measuring their ability to inhibit the enzymes responsible for prostaglandin synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-2-Amino-2-phenylpropanoic acid against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • (R)- and (S)-2-Amino-2-phenylpropanoic acid

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare stock solutions of the (R) and (S) enantiomers in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each enantiomer and the positive controls.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the different concentrations of the test compounds (or controls) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Using both COX-1 and COX-2 enzymes allows for the determination of selectivity, which is a critical factor in the safety profile of NSAIDs.

  • The use of known selective inhibitors as positive controls validates the assay's performance.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of (R)- and (S)-2-Amino-2-phenylpropanoic acid to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • (R)- and (S)-2-Amino-2-phenylpropanoic acid

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds, vehicle, or positive control orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Causality Behind Experimental Choices:

  • Carrageenan induces a biphasic inflammatory response, allowing for the assessment of the compound's effect on different mediators of inflammation.

  • Measuring paw volume at multiple time points provides a dynamic view of the anti-inflammatory effect.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the bioactivity of the (R) and (S) enantiomers.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 Data Analysis & Comparison R_enantiomer (R)-2-Amino-2-phenylpropanoic acid invitro_assays COX-1/COX-2 Inhibition Assay Receptor Binding Assays Cell-based Assays R_enantiomer->invitro_assays S_enantiomer (S)-2-Amino-2-phenylpropanoic acid S_enantiomer->invitro_assays invivo_assays Carrageenan-Induced Paw Edema Hot Plate Test (Analgesia) Pharmacokinetic Studies invitro_assays->invivo_assays Lead Candidate Selection analysis Determine IC50/EC50 Values Assess Efficacy and Potency Compare Pharmacokinetic Profiles Structure-Activity Relationship (SAR) invivo_assays->analysis conclusion conclusion analysis->conclusion Comparative Bioactivity Profile

Caption: Workflow for comparing the bioactivity of enantiomers.

Conclusion and Future Directions

While a definitive, data-rich comparison of the bioactivity of (R)- and (S)-2-Amino-2-phenylpropanoic acid is currently limited by the available literature, the foundational principles of stereopharmacology and data from closely related analogs strongly suggest that their biological activities are likely to be distinct. The (S)-enantiomer is hypothesized to be the more active form for anti-inflammatory and antinociceptive effects, though this requires rigorous experimental verification.

Future research should focus on the direct, head-to-head comparison of these enantiomers in a battery of in vitro and in vivo assays to elucidate their pharmacological profiles. Identifying the specific molecular targets for each enantiomer will be crucial for understanding their mechanisms of action and for any potential therapeutic development. The experimental protocols and workflow outlined in this guide provide a solid foundation for researchers to embark on this important investigation into the chiral world of 2-Amino-2-phenylpropanoic acid.

References

  • Chem-Impex. (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid. [Link]

  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624. [Link]

  • PubChem. 2-Amino-2-phenylpropanoic acid. [Link]

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Sparks, S. M., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & medicinal chemistry letters, 27(5), 1265–1270. [Link]

  • Nakamura, Y., et al. (1992). In vivo studies on chiral inversion and amino acid conjugation of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid in rats and dogs. Drug metabolism and disposition: the biological fate of chemicals, 20(3), 398–403. [Link]

Sources

Comparative Guide: NMR Enantiomeric Discrimination of 2-Amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenylglycine analysis.

Executive Summary

2-Amino-2-phenylpropanoic acid (


-methylphenylglycine) presents a specific challenge in stereochemical analysis due to its quaternary chiral center. Unlike simple secondary alcohols or amines, the steric bulk at the quaternary center can hinder derivatization.[1]

This guide compares two primary NMR methodologies for distinguishing the (


) and (

) enantiomers:
  • Chiral Solvating Agents (CSAs): Non-covalent complexation (e.g., Cyclodextrins, Pirkle Alcohol).[1][2]

  • Chiral Derivatizing Agents (CDAs): Covalent modification (e.g., Mosher’s Acid/MTPA).[1][2]

Key Finding: While CSAs offer a rapid, non-destructive "quick look" for enantiomeric excess (


), the Mosher’s Amide (CDA) method  is the authoritative standard for absolute configuration assignment and high-precision 

determination, yielding

values 3–5x larger than CSAs.[1]

The Fundamental Challenge: Symmetry in Achiral Environments

In standard achiral solvents (e.g.,


, 

,

), the (

) and (

) enantiomers of 2-amino-2-phenylpropanoic acid possess identical scalar physical properties.[1][2] Their NMR resonances are isochronous (magnetically equivalent).[1][2]
Baseline Spectrum (Achiral)[1]
  • Solvent:

    
    [1][2]
    
  • Observation:

    • Methyl Group (

      
      ):  Sharp singlet at 
      
      
      
      ppm.[1][2]
    • Aromatic Ring: Multiplet at

      
       ppm.[1][2]
      
    • Result: A 50:50 racemic mixture appears identical to a pure enantiomer.[1][2] No discrimination is possible.[1][2]

Comparative Methodology: CSA vs. CDA[1][3]

To distinguish the enantiomers, we must break the symmetry by introducing a chiral environment.[1][3]

Method A: Chiral Solvating Agents (CSAs)[1][3][5][6][7]
  • Agent: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or

    
    -Cyclodextrin.[1][2]
    
  • Mechanism: Fast-exchange formation of transient diastereomeric host-guest complexes.[1][2]

  • Experimental Outcome:

    • The enantiomers form transient complexes:

      
       and 
      
      
      
      .[1][2]
    • Splitting: The methyl singlet splits into two singlets.[1][2]

    • Resolution: Typically poor to moderate (

      
       ppm).[1][2]
      
    • Pros: Fast, no chemical reaction required, sample is recoverable.[1][2]

    • Cons: Concentration dependent, sensitive to temperature, often insufficient peak separation for precise integration.[1][2]

Method B: Chiral Derivatizing Agents (CDAs) - Recommended[1][2]
  • Agent:

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA, Mosher's Acid).[1][2][4]
  • Mechanism: Formation of stable diastereomeric amides via covalent bond.[1][2]

  • Experimental Outcome:

    • Reaction yields distinct molecules:

      
       and 
      
      
      
      .[1][2]
    • Splitting: The methyl singlet splits distinctly due to the anisotropic shielding of the Mosher phenyl ring.

    • Resolution: Excellent (

      
       ppm).
      
    • Pros: Robust separation, allows absolute configuration assignment (Mosher Model), chemically stable.[1]

    • Cons: Destructive (requires reaction), takes longer (2-4 hours).[1][2]

Summary Data Table
FeatureMethod A: CSA (Pirkle/Cyclodextrin)Method B: CDA (Mosher's Amide)
Interaction Type Non-covalent (H-bonding/

-stacking)
Covalent (Amide bond formation)
Sample Prep Time < 5 minutes (Mix & Measure)2-4 hours (Reaction + Workup)

(Methyl)
Low (

ppm)
High (

ppm)
Sample Recovery Yes (Evaporation)No (Chemically altered)
Precision (

)


Primary Use Case Quick purity checkAbsolute configuration & Trace impurity

Detailed Protocol: The Mosher Analysis (Method B)[4]

This protocol describes the derivatization of 2-amino-2-phenylpropanoic acid using


- and 

-MTPA chloride.[1][2] This is the industry standard for rigor.
Step 1: Derivatization Reaction[1]
  • Reagents:

    • Substrate: 2-Amino-2-phenylpropanoic acid (approx 10 mg).[1][2]

    • Reagent:

      
      -(+)-MTPA-Cl (Mosher's Acid Chloride).[1][2] Note: Use the acid chloride for sterically hindered amines like this quaternary center.
      
    • Base: Pyridine-d5 (acts as both solvent and base) or Triethylamine in

      
      .[1][2]
      
  • Procedure:

    • Dissolve the amino acid in 0.6 mL of Pyridine-d5 in an NMR tube (in-situ method) or perform in a vial with

      
      .
      
    • Add 1.5 equivalents of

      
      -MTPA-Cl.[1][2]
      
    • Shake and allow to stand for 3 hours. The quaternary amine reacts slower than primary amines; ensure completion.[1][2]

Step 2: NMR Acquisition[1][2]
  • Nuclei:

    
     NMR (500 MHz or higher recommended).[1][2]
    
  • Focus Region: 1.5 ppm – 2.5 ppm (Methyl region) and 3.4 ppm – 3.6 ppm (Methoxy region of the MTPA).[1]

  • Optional:

    
     NMR. The 
    
    
    
    group on the Mosher moiety is a powerful singlet probe that often shows massive separation (
    
    
    ppm) without background interference.
Step 3: Data Analysis ( Calculation)

Integrate the split signals of the reporter group (the


-methyl group).

[1][2]

Where


 is the integration of the major diastereomer peak and 

is the minor.

Visualization of Workflows and Mechanisms

Diagram 1: Method Selection Workflow

This decision tree guides the researcher on which method to employ based on sample constraints.[1][2]

method_selection Start Start: 2-Amino-2-phenylpropanoic Acid Sample Q1 Is sample recovery critical? Start->Q1 Q2 Is high precision (<1% error) required? Q1->Q2 No MethodA Method A: Chiral Solvating Agent (CSA) (Cyclodextrin/Pirkle) Q1->MethodA Yes Q2->MethodA No MethodB Method B: Chiral Derivatization (CDA) (Mosher's Amide) Q2->MethodB Yes AnalysisA Analysis: Measure splitting of Methyl Singlet (Fast, Low Resolution) MethodA->AnalysisA AnalysisB Analysis: Measure Δδ of Diastereomers (Slow, High Resolution, Config Assignment) MethodB->AnalysisB

Caption: Decision matrix for selecting between CSA and CDA based on sample recovery and precision requirements.

Diagram 2: The Mosher Shielding Mechanism

This diagram illustrates why the signals split. The phenyl ring of the Mosher auxiliary creates an anisotropic shielding cone.[5]

mosher_mechanism Substrate Substrate (R/S-Amine) Complex Diastereomeric Amide Substrate->Complex + Reagent Reagent (S)-MTPA-Cl (Mosher Reagent) Reagent->Complex Conformer Preferred Conformation (Syn-periplanar C=O and CF3) Complex->Conformer Equilibrium Shielding Phenyl Ring Anisotropy (Shielding Cone) Conformer->Shielding Spatial Arrangement SignalR (R,S)-Diastereomer Methyl Group Shielded (Upfield Shift) Shielding->SignalR Effect on R-isomer SignalS (S,S)-Diastereomer Methyl Group Deshielded (Downfield Shift) Shielding->SignalS Effect on S-isomer

Caption: Mechanistic flow of Mosher analysis. The fixed conformation of the amide places the substrate's protons either inside or outside the shielding cone of the auxiliary's phenyl ring.

Scientific Interpretation & Causality

Why do we prioritize the Methyl group signal?

  • Singlet Multiplicity: In the uncoupled spectrum, the methyl is a singlet.[1] Splitting a singlet into two singlets is far easier to integrate than splitting a multiplet (like the aromatic protons) into overlapping multiplets.[1]

  • Proximity: The

    
    -methyl group is directly attached to the chiral center, maximizing the magnetic environment difference (
    
    
    
    ) induced by the chiral auxiliary.[1]

Configuration Assignment (Hoye’s Method): If you use


-MTPA chloride:
  • Construct the Newman projection of the stable conformer (amide carbonyl syn to the

    
     group).
    
  • If the substrate is

    
    , the Mosher phenyl group will shield the protons on one side of the plane (causing an upfield shift, lower ppm).
    
  • If the substrate is

    
    , the phenyl group shields the other side.
    
  • By calculating

    
    , you can mathematically determine the absolute configuration.[1][2][5]
    

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1][2] Assignment of Absolute Configuration of Carboxylic Acids by NMR using Chiral Solvating Agents. Nature Protocols.[1][2] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2][4] The Assignment of Absolute Configuration by NMR.[1][6][3][4][5][7] Chemical Reviews.[1][2][4] Link[1]

  • Dale, J. A., & Mosher, H. S. (1973).[1][2][4][5] Nuclear Magnetic Resonance Enantiomer Reagents.[1][2][6][8][4][9][10] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1][2][4] Journal of the American Chemical Society.[1][4][5] Link[1]

  • Wenzel, T. J. (2018).[1][2] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][6][3][4][5][7][10] Wiley.[1][2] Link[1]

  • PubChem. (n.d.).[1][2] 2-Amino-2-phenylpropanoic acid Compound Summary. National Library of Medicine.[1][2] Link[1]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl-

-phenylglycine) CAS: 565-07-1 (DL-form), 6945-32-0 (General)

Executive Summary & Risk Profile

Beyond the SDS: While standard Safety Data Sheets (SDS) classify 2-Amino-2-phenylpropanoic acid primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), researchers must treat this compound with elevated caution due to its nature as a non-proteinogenic amino acid .

Unlike standard dietary amino acids, this compound is structurally modified (alpha-methylated). This modification often confers resistance to metabolic degradation and can inhibit specific amino acid transporters (e.g., System L transporters) or enzymes. Therefore, the primary safety objective is not just preventing acute irritation, but preventing systemic absorption and potential metabolic interference.

Hazard Identification Table
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Zero-tolerance for hand-to-mouth contact; strict hygiene zones.
Skin Irritation H315 Causes skin irritation.[2][3]Contact dermatitis risk; requires barrier protection.
Eye Irritation H319 Causes serious eye irritation.[2][4][5]Dust generation during weighing is the primary ocular risk.
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][3][4]Critical: Inhalation of fine dust is the most likely exposure route.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to balance protection with dexterity. The selection logic is based on the compound's physical state (solid powder vs. solution).

Scenario A: Handling Solid Powder (Weighing/Transfer)

Primary Risk: Airborne dust and static-induced dispersal.

Body PartPPE RequirementTechnical Specification & Rationale
Respiratory N95/P2 Respirator (Minimum)Why: If weighing outside a fume hood (not recommended), a respirator is mandatory. Inside a hood, it serves as secondary protection against turbulent eddies.
Hands Nitrile Gloves (Single Layer)Spec: Minimum thickness 0.11 mm (4-5 mil). Why: Dry amino acids do not permeate nitrile rapidly. Tactile sensitivity is prioritized to prevent spills.
Eyes Safety Goggles Spec: Indirect vented or unvented.[2] Why: Standard safety glasses allow dust entry from the top/sides. Goggles seal the orbital area.
Body Lab Coat (High-Neck)Spec: Cotton/Polyester blend or Tyvek wrist guards. Why: Prevents dust accumulation on street clothes and skin contact at the wrist gap.
Scenario B: Handling Solutions (Synthesis/Purification)

Primary Risk: Dermal absorption via solvent vehicle.

Body PartPPE RequirementTechnical Specification & Rationale
Hands Double Gloving or Chem-Resistant Spec: Inner: 4 mil Nitrile. Outer: Depends on solvent (e.g., Butyl for DMF/DMSO). Why: The amino acid itself is less mobile, but solvents like DMSO or Methanol act as carriers, dragging the compound through the skin.
Eyes Safety Glasses Spec: Side shields required.[2][6] Face shield added if volume >1L.
Respiratory Fume Hood Only Why: Respirators do not protect against solvent vapors unless equipped with specific organic vapor cartridges. Engineering controls are primary.

Operational Protocols

Engineering Controls & Pre-Work
  • Static Control: Alpha-methylated amino acids are often dry, crystalline powders prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "jumping" of particles.

  • Ventilation: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

Weighing & Solubilization Workflow
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the hood.

  • Weighing:

    • Do not use spatulas that retain static (plastic). Use stainless steel or anti-static coated tools.

    • Self-Validating Step: Tare the balance with the receiving vessel closed. Open, add solid, close, and read. If the reading drifts, static is present—stop and de-ionize.

  • Solubilization:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.

    • Note: This compound has lower water solubility than glycine. It may require dilute acid (HCl) or base (NaOH) or organic solvents (DMSO) for full dissolution.

Spill Cleanup & Decontamination
  • Dry Spill: Do not dry sweep. This generates inhalable dust (H335).

    • Method: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Surface Decon: Wash area with 10% ethanol followed by soap and water.

Waste Disposal Strategy

Disposal must align with local EHS regulations (e.g., RCRA in the US).

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste containers (tag as "Toxic/Irritant Organic Solid").

  • Liquid Waste:

    • If dissolved in organic solvent: Organic Solvent Waste .

    • If dissolved in aqueous acid/base: Aqueous Waste (Check pH compatibility before combining).

  • Do NOT flush down the drain. Even if non-toxic to bacteria, bioactive amino acids can disrupt local water treatment biological stages.

Visualized Safety Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" validation points.

SafetyWorkflow Start START: Handling 2-Amino-2-phenylpropanoic Acid RiskAssess Risk Assessment (Check State: Solid vs. Liquid) Start->RiskAssess SolidPath Solid Handling (Weighing/Transfer) RiskAssess->SolidPath Dry Powder LiquidPath Solution Handling (Synthesis/Extraction) RiskAssess->LiquidPath In Solution PPE_Solid PPE: Nitrile Gloves + Goggles Engineering: Fume Hood SolidPath->PPE_Solid StaticCheck Static Electricity Check (Is powder jumping?) Ionize Apply Anti-Static Gun Use Metal Spatula StaticCheck->Ionize Yes (Static) Process Execute Experiment StaticCheck->Process No (Stable) Ionize->Process PPE_Solid->StaticCheck SolventCheck Check Solvent Vehicle (DMSO/DMF?) LiquidPath->SolventCheck DoubleGlove REQUIRED: Double Glove (Chem-resistant Outer) SolventCheck->DoubleGlove Penetrating Solvent PPE_Liquid PPE: Std Nitrile Gloves Engineering: Fume Hood SolventCheck->PPE_Liquid Aqueous/Ethanol DoubleGlove->Process PPE_Liquid->Process Cleanup Decontamination (Wet Wipe Method) Process->Cleanup Disposal Disposal: Segregated Organic Waste Cleanup->Disposal

Caption: Operational logic flow for handling 2-Amino-2-phenylpropanoic acid, distinguishing between solid state (inhalation/static risk) and liquid state (permeation risk).

References

  • National Center for Biotechnology Information (PubChem). (2025). 2-amino-2-phenylpropanoic acid (Compound Summary).[1][7][8] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-amino-2-phenylpropanoic acid.[1][7][8][9] Retrieved from [Link][1]

  • Roberts, A., et al. (2016).[10] The Safety and Regulatory Process for Amino Acids in Europe and the United States.[10][11] The Journal of Nutrition.[11] Retrieved from [Link]

Sources

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